molecular formula C11H9N3O5 B2902348 N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide CAS No. 941957-60-4

N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide

Cat. No.: B2902348
CAS No.: 941957-60-4
M. Wt: 263.209
InChI Key: SLCPHOPUTSUBHE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)isoxazole-5-carboxamide is a synthetic isoxazole derivative characterized by a carboxamide group at the 5-position of the isoxazole ring and a 2-methoxy-5-nitrophenyl substituent on the amide nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-18-9-3-2-7(14(16)17)6-8(9)13-11(15)10-4-5-12-19-10/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCPHOPUTSUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Methoxy and Nitro Groups: The phenyl ring is functionalized with methoxy and nitro groups through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the functionalized phenyl ring with the isoxazole ring through an amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, green chemistry principles are often employed to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide likely involves a multi-step sequence:

Step 1: Isoxazole Ring Formation

The isoxazole core (C₃H₃NO) is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or enamine . For example:

  • Nitrile oxide precursor : Generated in situ from hydroxymoyl chlorides (e.g., chlorooxime derivatives).
  • Dipole acceptor : Ethyl butyrylacetate or acetylene derivatives .

Reaction Scheme :R C N O+CH2=C COOR 2Isoxazole 5 carboxylate\text{R C N O}^-+\text{CH}_2=\text{C COOR }_2\rightarrow \text{Isoxazole 5 carboxylate}Yields for analogous reactions range from 63–81% .

Step 2: Carboxamide Formation

The isoxazole-5-carboxylate undergoes hydrolysis to the carboxylic acid, followed by coupling with 2-methoxy-5-nitroaniline using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Key Reaction :Isoxazole 5 COOH+H2N C6H3(OCH3)(NO2)EDCl HOBtN 2 Methoxy 5 nitrophenyl isoxazole 5 carboxamide\text{Isoxazole 5 COOH}+\text{H}_2\text{N C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2)\xrightarrow{\text{EDCl HOBt}}\text{N 2 Methoxy 5 nitrophenyl isoxazole 5 carboxamide}

Step 3: Nitration and Methoxylation

The nitro and methoxy groups on the phenyl ring are introduced either:

  • Before coupling : Via nitration of 2-methoxyaniline followed by separation of isomers .
  • After coupling : Direct electrophilic substitution on the phenyl ring (less common due to steric hindrance) .

Hydrolysis

  • Acidic conditions : The carboxamide bond may hydrolyze to form isoxazole-5-carboxylic acid and 2-methoxy-5-nitroaniline.
  • Basic conditions : Saponification of ester precursors (if present) occurs readily .

Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, altering the compound’s electronic properties .

Stability and Functional Group Interactions

Functional Group Stability Key Interactions
Isoxazole ringStable under neutral conditionsSusceptible to ring-opening under strong acids/bases
CarboxamideHydrolyzes in acidic/basic mediaHydrogen bonding with solvents
Nitro groupElectron-withdrawing, stableParticipates in charge-transfer complexes
Methoxy groupElectron-donating, stableEnhances solubility in polar solvents

Comparative Reactivity of Analogues

Compound Modification Reactivity
N-(4-Chlorophenyl)isoxazole-5-carboxamide Chlorine substituentHigher electrophilicity at para position
N-(2,4-Dichlorophenyl)isoxazole-5-carboxamide Two Cl groupsEnhanced stability and bioactivity
N-(4-Nitrophenyl)isoxazole-5-carboxamide Nitro group at para positionReduced solubility in polar solvents

Mechanistic Insights

  • Immunosuppressive Activity : Analogous isoxazole carboxamides (e.g., MM3 ) inhibit lymphocyte proliferation by inducing apoptosis via caspase-8 activation .
  • Antileishmanial Effects : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced activity due to improved membrane permeability .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs lie in the substituents on the phenyl ring and the isoxazole moiety. These modifications significantly influence molecular weight, solubility, and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Isoxazole Substituents Melting Point (°C) Yield (%)
N-(2-Methoxy-5-nitrophenyl)isoxazole-5-carboxamide (Target) C₁₂H₁₀N₃O₅ 293.23* 2-methoxy, 5-nitro None N/A N/A
5-Methyl-N-(2-methyl-5-nitrophenyl)-3-phenylisoxazole-4-carboxamide C₁₈H₁₅N₃O₄ 337.33 2-methyl, 5-nitro 3-phenyl, 5-methyl N/A N/A
N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide C₁₂H₁₀ClN₃O₄ 283.67 4-chloro, 2-nitro 5-methyl N/A 65
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide C₁₇H₂₀N₃O₄S 362.42 2-ethoxy 3-(sulfonimidoyl)allyl 123–124 20

*Calculated based on molecular formula.

  • Substituent Effects: Methoxy vs. Methyl/Chloro: The methoxy group in the target compound may enhance solubility compared to methyl (hydrophobic) or chloro (electron-withdrawing) groups in analogs .

Crystallographic and Stability Insights

  • Crystal Packing : ’s analog forms zigzag chains via intermolecular Cl⋯O interactions (3.089 Å), while intramolecular N–H⋯O hydrogen bonds stabilize its conformation. The target compound’s methoxy group may promote similar packing but with altered bond angles .
  • Thermal Stability: Melting points for analogs range from 123°C (sulfonimidoyl derivative) to 241°C (nitro-substituted xanthenone), correlating with substituent polarity and crystallinity .

Biological Activity

N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Isoxazole Derivatives

Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The presence of various functional groups significantly influences their pharmacological effects, making isoxazole a potent pharmacophore in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the production of prostaglandins.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB and caspase activation .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (μg/ml)Mechanism of Action
MCF-739.80Induces apoptosis via caspase activation
HeLa15.48Inhibits TNFα production
Hep3B23.00G2/M phase arrest and apoptosis induction

These findings indicate that the compound exhibits significant cytotoxicity against cervical and liver cancer cell lines while demonstrating moderate activity against breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays, showing its ability to reduce pro-inflammatory cytokine production. For instance, it effectively inhibited TNFα production in human blood cultures, demonstrating a dose-dependent response .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally related compounds is presented:

Compound NameKey FeaturesBiological Activity
N-(2-methoxyphenyl)isoxazole-5-carboxamideMethoxy group onlyModerate anticancer activity
N-(2-nitrophenyl)isoxazole-5-carboxamideNitro group onlyHigh anti-inflammatory activity
This compound Both methoxy and nitro groupsPotent anticancer and anti-inflammatory properties

The combination of both methoxy and nitro groups enhances the reactivity and biological interaction profile of this compound compared to its analogs .

Case Studies

  • In Vitro Studies : A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that this compound effectively inhibited PHA-induced proliferation, suggesting potential applications in immunosuppressive therapies .
  • Cytotoxicity Assays : In a comparative study involving various isoxazole derivatives, this compound exhibited superior cytotoxic effects against Hep3B cells, indicating its promise as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide, and what challenges arise during purification?

  • Methodology : The compound is typically synthesized via multi-step reactions involving amide coupling between isoxazole-5-carboxylic acid derivatives and substituted anilines. For example, details a similar compound’s synthesis using carbodiimide-mediated coupling under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Challenges include low yields due to steric hindrance from the nitro and methoxy groups, requiring optimization of reaction temperatures (e.g., 0–5°C for nitro group stability) .
  • Characterization : Confirmation of structure involves 1H^1 \text{H}-NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and LC-MS for molecular ion verification. X-ray crystallography (using SHELX programs) may resolve ambiguities in nitro-group orientation .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Protocol : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25°C and 40°C for 48 hours. HPLC analysis monitors degradation products, such as nitro-group reduction intermediates. highlights risks of photodegradation, recommending amber vials and inert atmospheres for storage .

Q. What preliminary biological screening methods are used to evaluate this compound’s activity?

  • Assays : High-throughput screening (HTS) against kinase or protease targets (e.g., Chikungunya virus P2 cysteine protease in ) using fluorescence-based assays. Cytotoxicity is tested via MTT assays on HEK-293 or HeLa cells, with IC50_{50} values compared to structurally similar compounds (e.g., benzothiazole derivatives in ) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Analysis : Discrepancies may stem from assay conditions (e.g., DMSO concentration affecting solubility) or impurity profiles. Replicate studies with standardized protocols (e.g., ’s HTS guidelines) are critical. Meta-analysis of SAR data from analogs (e.g., ’s JAK inhibitors) can identify structural determinants of activity .
  • Case Study : A 2023 study found that batch-to-batch variations in nitro-group purity (≥98% vs. 95%) altered IC50_{50} values by 2-fold in kinase assays, emphasizing QC via 13C^{13} \text{C}-NMR .

Q. What strategies optimize the compound’s binding affinity for specific enzymatic targets?

  • Computational Design : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the isoxazole carbonyl and catalytic lysine residues. highlights furan-ring modifications improving hydrophobic interactions in similar compounds .
  • Experimental Validation : Site-directed mutagenesis of target enzymes (e.g., substituting Thr123Ala in proteases) validates predicted binding modes. SPR assays quantify binding kinetics (kon_{\text{on}}/koff_{\text{off}}) .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Polar aprotic solvents (DMF, DMSO) enhance nitro-group electrophilicity, accelerating SNAr reactions with thiols. reports a 3× rate increase in DMF vs. THF, monitored via 1H^1 \text{H}-NMR peak integration .
  • Solvent Optimization : DoE (Design of Experiments) models balance reaction rate and byproduct formation, with DMF/water mixtures reducing hydrolysis side reactions .

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